
Application Notes and Protocols for Atomic
Layer Deposition of Rhenium Films

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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To: Researchers, Scientists, and Drug Development Professionals

Topic: Precursors for Atomic Layer Deposition (ALD) of Rhenium Films

This document provides detailed application notes and protocols for the atomic layer deposition

(ALD) of high-quality rhenium (Re) and rhenium-containing thin films. While interest has been

expressed in the use of Rhenium(VII) oxide (Re₂O₇) as a potential precursor, a review of the

current scientific literature indicates that established and reproducible ALD processes for pure

rhenium films using Re₂O₇ have not been reported. The existing research points to challenges

that may be associated with its thermal stability and reactivity, potentially hindering the self-

limiting surface reactions essential for ALD.

Therefore, these notes focus on two well-documented and successfully implemented precursor

chemistries for rhenium ALD:

Methyltrioxorhenium (MTO)

Rhenium Pentachloride (ReCl₅)

These precursors have been effectively used to deposit both pure rhenium metal and rhenium

nitride films, offering a pathway for various applications in microelectronics, catalysis, and

beyond.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b075600?utm_src=pdf-interest
https://www.benchchem.com/product/b075600?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rhenium Film ALD using Methyltrioxorhenium
(MTO)
The use of Methyltrioxorhenium (CH₃ReO₃, or MTO) represents a halogen-free pathway to

depositing rhenium-containing films. This process typically yields rhenium nitride (ReNₓ) films,

which can then be converted to high-purity rhenium metal films through a post-deposition

annealing step.

Quantitative Data Summary
Parameter Value Notes

Precursor Methyltrioxorhenium (MTO)
Solid precursor, typically

heated.

Co-reactant
1,1-dimethylhydrazine

(Me₂NNH₂)
-

Deposition Temperature
340 - 350 °C (ALD Window)[1]

[2]

Growth rate increases above

350°C, likely due to MTO

decomposition.[1]

Growth Per Cycle (GPC) ~0.60 Å/cycle[1][2] Within the ALD window.

As-Deposited Film Rhenium Nitride (ReN₀.₁₄)[1][2]
Amorphous, with low oxygen

and carbon content.[1]

Resistivity (As-Deposited) ~250 µΩ·cm[1] Within the ALD window.

Post-Annealing Temp. ≥ 400 °C[1]

Under H₂ or NH₃ atmosphere,

followed by a higher

temperature anneal.

Final Film Rhenium Metal (Re) Purity of ~96 at.% rhenium.[1]

Resistivity (Annealed) as low as 51 µΩ·cm[1] -

Experimental Protocol: ALD of ReNₓ from MTO
This protocol outlines the deposition of a rhenium nitride film, which serves as the parent film

for obtaining pure rhenium.
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1. Pre-Deposition:

Substrates (e.g., SiO₂/Si, TiN/Si) are loaded into the ALD reactor.
The reactor is purged with a high-purity inert gas (e.g., N₂).
The substrate is heated to the desired deposition temperature (e.g., 340 °C).
The MTO precursor is heated in a solid source vessel (e.g., 35 °C) to achieve adequate
vapor pressure.[1]

2. ALD Cycle: The following cycle is repeated to achieve the desired film thickness:

Pulse A (MTO): Pulse MTO into the reactor for a duration sufficient for self-saturating surface
reaction (e.g., ≥ 4.0 seconds).[1][2]
Purge 1: Purge the reactor with inert gas to remove unreacted MTO and any byproducts
(e.g., 20 seconds).[1]
Pulse B (Me₂NNH₂): Pulse the 1,1-dimethylhydrazine co-reactant into the reactor (e.g., ≥ 0.1
seconds).[1][2]
Purge 2: Purge the reactor with inert gas to remove unreacted co-reactant and byproducts
(e.g., 20 seconds).[1]

3. Post-Deposition Annealing (for Re Metal):

After deposition of the ReNₓ film, the film is annealed to reduce nitrogen content and form
metallic rhenium.
Transfer the substrate to an annealing furnace.
Anneal at ≥ 400 °C in a reactive atmosphere (e.g., H₂ or NH₃) for a specified duration (e.g., 1
hour).[1]
An optional subsequent anneal at a higher temperature (e.g., 600 °C) in an inert atmosphere
can further improve film properties.[1]

Workflow and Reaction Pathway
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MTO-based ALD workflow for Rhenium films.
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Rhenium Film ALD using Rhenium Pentachloride
(ReCl₅)
The use of Rhenium Pentachloride (ReCl₅) with ammonia (NH₃) is a robust, thermally-driven

process that can produce either rhenium nitride or pure rhenium metal films depending directly

on the deposition temperature. This process avoids the need for post-deposition annealing to

achieve metallic films.

Quantitative Data Summary
Parameter Value Notes

Precursor
Rhenium Pentachloride

(ReCl₅)

Solid precursor, sublimed

inside the reactor.

Co-reactant Ammonia (NH₃) -

Deposition Temp. (ReNₓ) 275 - 375 °C[3][4]
Produces conductive rhenium

subnitrides.

Deposition Temp. (Re) ≥ 400 °C[3][4]
Directly deposits pure

Rhenium metal.

GPC (Re at 400 °C) ~0.35 Å/cycle Varies with temperature.

Pulse Times (at 400 °C) ReCl₅: ≥ 0.5s; NH₃: ≥ 0.2s
Short pulses are sufficient for

saturation.

Resistivity (ReNₓ) 70 - 290 µΩ·cm[3][4]
Tunable with deposition

temperature.

Resistivity (Re) as low as 22 µΩ·cm[3]

For thicker films, approaching

bulk resistivity (~18.7 µΩ·cm).

[4]

Film Purity (Re) ~98 at.% Re
Low levels of N, H, Cl, C

impurities.[3]

Experimental Protocol: ALD of Re from ReCl₅
This protocol describes the direct deposition of pure Rhenium metal films.
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1. Pre-Deposition:

Load substrates (e.g., Al₂O₃-coated Si) into the ALD reactor.
The solid ReCl₅ precursor is placed in an open boat inside the reactor and heated (e.g., 110
°C) for sublimation.
Purge the reactor with high-purity N₂.
Heat the substrate to the desired deposition temperature (e.g., 400 °C).

2. ALD Cycle: The following cycle is repeated to achieve the desired film thickness:

Pulse A (ReCl₅): Pulse the sublimed ReCl₅ into the reactor using inert gas valving (e.g., ≥ 0.5
seconds).
Purge 1: Purge the reactor with inert gas (e.g., 1.0 second).
Pulse B (NH₃): Introduce NH₃ gas into the reactor (e.g., ≥ 0.2 seconds).
Purge 2: Purge the reactor with inert gas (e.g., 1.0 second).

3. Post-Deposition:

Cool down the reactor under an inert atmosphere before removing the substrates.
No post-deposition annealing is required for this process to obtain metallic films.

Logical Relationship: Deposition Temperature vs. Film
Type

Deposition Temperature

ReCl₅ + NH₃

275 - 375 °C ≥ 400 °C

Rhenium Nitride (ReNₓ)
(Conductive, ρ = 70-290 µΩ·cm)

Rhenium Metal (Re)
(Pure, ρ ≈ 22 µΩ·cm)
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Effect of temperature on the final film in the ReCl₅ process.

Conclusion
While Rhenium(VII) oxide is not a currently established precursor for the ALD of pure rhenium

films, robust and well-characterized processes exist using both Methyltrioxorhenium and

Rhenium Pentachloride. The MTO-based process offers a halogen-free route, producing high-

purity rhenium films after an annealing step. The ReCl₅-based process provides the advantage

of direct deposition of metallic rhenium at temperatures of 400 °C and above. The choice of

precursor will depend on the specific requirements of the application, such as thermal budget,

desired film purity, and tolerance for halogen-containing chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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